tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(8-10-22-11-9-17)13-4-6-14(7-5-13)18(19,20)21/h4-7,22H,8-12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPDNVTILVWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116513 | |
| Record name | Carbamic acid, N-[[4-[4-(trifluoromethyl)phenyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713163-32-6 | |
| Record name | Carbamic acid, N-[[4-[4-(trifluoromethyl)phenyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[4-[4-(trifluoromethyl)phenyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201116513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate exhibit antiviral properties, particularly against the Hepatitis C Virus (HCV). The compound can be administered in therapeutically effective amounts to prevent or treat HCV infections, demonstrating its potential as an antiviral agent .
Neurological Applications
The structure of this compound suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which may position this compound as a candidate for further studies in neuropharmacology. Compounds with similar piperidine moieties have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating conditions such as depression and schizophrenia .
Synthetic Utility
Intermediate in Organic Synthesis
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable building block in drug development.
Fluorinated Compounds
The incorporation of trifluoromethyl groups into organic molecules is a well-known strategy to enhance metabolic stability and bioavailability. This compound can be utilized in the synthesis of fluorinated pharmaceuticals, which are often more potent and selective than their non-fluorinated counterparts .
Potential Anticancer Properties
Emerging studies suggest that compounds with similar structures may exhibit anticancer properties. The trifluoromethyl group is known to influence the binding affinity of compounds to biological targets, potentially enhancing their effectiveness against cancer cells. Ongoing research aims to explore these properties further .
Inhibition of Enzymatic Activity
Research indicates that certain piperidine derivatives can inhibit specific enzymes associated with disease pathways. This compound's ability to modulate enzyme activity could be leveraged for therapeutic interventions in metabolic disorders or cancer treatment .
Data Table: Summary of Applications
Case Studies
-
HCV Treatment Study
A study demonstrated that administering derivatives similar to this compound significantly reduced viral load in infected subjects, showcasing its potential as a therapeutic agent against HCV. -
Neuropharmacological Investigation
Another case study explored the effects of piperidine derivatives on serotonin receptors, revealing that these compounds could enhance mood stabilization in animal models, indicating their potential for treating mood disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring and tert-butyl carbamate group also contribute to the compound’s overall pharmacological profile by affecting its solubility, stability, and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
tert-Butyl ((4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate
- CAS : 886365-38-4
- Key Difference : Trifluoromethyl group at the meta position on the phenyl ring.
- Impact : Altered electronic and steric properties may affect receptor binding. The para-substituted isomer (target compound) typically offers better steric alignment in active sites .
tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate
- CAS : 1713163-32-6
- Key Difference : Pyrrolidine ring replaces piperidine, with an additional ethylamine spacer.
- Impact: Reduced ring size (5-membered vs.
Piperidine Derivatives with Alternative Substituents
tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate
- CAS: Not explicitly listed (see ).
- Key Difference : Fluorine atom replaces the trifluoromethylphenyl group.
- Impact : Lower molecular weight (≈275 g/mol) and reduced lipophilicity. Fluorine’s electronegativity may enhance metabolic stability but reduce hydrophobic interactions .
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate
- CAS : 1853217-55-6
- Key Difference: Methylamino group on the phenyl ring instead of trifluoromethyl.
Piperazine-Based Analogs
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- CAS : 193902-87-3
- Key Difference: Piperazine ring replaces piperidine, with an amino group on the phenyl ring.
- Impact : Piperazine’s additional nitrogen increases basicity and hydrogen-bonding capacity, often seen in antipsychotics .
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 634465-51-3 (Target) | 358.40 | ~3.5 | Trifluoromethylphenyl, carbamate |
| 886365-38-4 (meta isomer) | 358.40 | ~3.4 | Trifluoromethylphenyl, carbamate |
| 193902-87-3 (piperazine analog) | 345.36 | ~2.8 | Piperazine, amino, carbamate |
| 1853217-55-6 (methylamino) | 304.43 | ~2.1 | Methylamino, carbamate |
Notes:
- The trifluoromethyl group increases LogP, enhancing membrane permeability.
- Piperazine analogs exhibit lower LogP due to increased polarity .
Biological Activity
tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate, also known by its CAS number 1707358-38-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H25F3N2O2
- Molecular Weight : 358.4 g/mol
- CAS Number : 1707358-38-0
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests potential interactions with the cholinergic system, particularly through inhibition of acetylcholinesterase (AChE), similar to other carbamate derivatives.
Inhibition of Acetylcholinesterase
Research indicates that compounds with a carbamate moiety can exhibit significant AChE inhibitory activity. For instance, studies have shown that related compounds can inhibit AChE with IC50 values ranging from 1.60 to 311.0 µM, suggesting that this compound may possess comparable inhibitory effects .
Pharmacological Effects
The pharmacological profile of this compound includes potential applications in treating neurodegenerative disorders due to its cholinergic activity.
Neuroprotective Effects
Studies on similar compounds have demonstrated neuroprotective properties, which could be attributed to their ability to enhance cholinergic transmission by inhibiting AChE. This mechanism may be beneficial in conditions such as Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Case Studies and Research Findings
- Neurotoxicity Studies : In vivo studies have shown that certain carbamate derivatives exhibit neuroprotective effects in rodent models by reducing neurotoxic damage following exposure to neurotoxic agents. These findings suggest that this compound could similarly mitigate neurotoxicity .
- Antiviral Activity : Preliminary investigations into the antiviral properties of related compounds indicate potential efficacy against viral infections, particularly Hepatitis C Virus (HCV). The mechanism involves modulation of host cell pathways that viruses exploit for replication .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate in laboratory settings?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: React a piperidine precursor (e.g., 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethanamine) with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
- Step 2: Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen to prevent hydrolysis.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC or HPLC .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage: Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture or strong acids/bases .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm the piperidine ring, trifluoromethyl group, and carbamate linkage. -NMR can validate trifluoromethyl resonance.
- Mass Spectrometry: Employ ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peak).
- IR Spectroscopy: Identify carbamate C=O stretching (~1700 cm) and N-H bonds (~3300 cm) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?
Methodological Answer:
- Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution: Apply SHELXT for phase determination via intrinsic phasing.
- Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate with CCDC deposition (R-factor < 0.05).
- Challenges: Address twinning or disorder in the tert-butyl or trifluoromethyl groups using PART instructions in SHELXL .
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).
- Analytical Validation: Confirm compound purity via HPLC-MS before testing.
- Dose-Response Curves: Use 8–12 concentration points to calculate accurate IC values.
- Meta-Analysis: Compare data across studies using tools like Prism, accounting for variables like enantiomeric purity (if applicable) .
Q. How to design SAR studies to evaluate substituent effects on pharmacological activity?
Methodological Answer:
- Core Modifications: Syntize analogs with variations in the trifluoromethylphenyl group (e.g., chloro, methoxy substituents) or piperidine N-substituents.
- Functional Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity.
- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with activity.
- Data Interpretation: Use clustering algorithms (e.g., PCA) to identify critical substituent parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
